molecular formula C11H11N3O B3166164 2-(4-Methoxyphenyl)-4-pyrimidinamine CAS No. 90832-58-9

2-(4-Methoxyphenyl)-4-pyrimidinamine

Cat. No. B3166164
CAS RN: 90832-58-9
M. Wt: 201.22 g/mol
InChI Key: OZHVMLMCXPCVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-4-pyrimidinamine (MPP) is a novel pyrimidine derivative that has recently been studied for its potential applications in medicinal chemistry. MPP has been identified as a promising compound for its ability to modulate various biological processes and its potential to act as a drug target. MPP has also been studied for its use in laboratory experiments, providing researchers with a unique tool to study various biological processes.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its potential applications in medicinal chemistry, as it has been identified as a promising compound for its ability to modulate various biological processes and its potential to act as a drug target. 2-(4-Methoxyphenyl)-4-pyrimidinamine has also been studied for its use in laboratory experiments, providing researchers with a unique tool to study various biological processes. 2-(4-Methoxyphenyl)-4-pyrimidinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-Methoxyphenyl)-4-pyrimidinamine has also been studied for its potential to inhibit tumor growth and metastasis, as well as its ability to modulate the activity of certain enzymes. In addition, 2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its potential to modulate the activity of certain hormones, such as adrenaline and cortisol.

Mechanism of Action

The exact mechanism of action of 2-(4-Methoxyphenyl)-4-pyrimidinamine is not yet fully understood, however, it is believed to act by modulating various biological processes. 2-(4-Methoxyphenyl)-4-pyrimidinamine has been shown to inhibit the growth of various cancer cell lines, by inhibiting the activity of certain enzymes and hormones. Additionally, 2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its potential to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its potential to modulate various biochemical and physiological processes. 2-(4-Methoxyphenyl)-4-pyrimidinamine has been shown to inhibit the growth of various cancer cell lines, by inhibiting the activity of certain enzymes and hormones. Additionally, 2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its potential to modulate the activity of certain hormones, such as adrenaline and cortisol. Additionally, 2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its ability to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins.

Advantages and Limitations for Lab Experiments

2-(4-Methoxyphenyl)-4-pyrimidinamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be synthesized in high yields, making it a cost-effective option for research. Additionally, 2-(4-Methoxyphenyl)-4-pyrimidinamine is a relatively stable compound, making it suitable for use in a variety of experiments. The major limitation of 2-(4-Methoxyphenyl)-4-pyrimidinamine is that its exact mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in various experiments.

Future Directions

The potential applications of 2-(4-Methoxyphenyl)-4-pyrimidinamine are vast and there are many future directions for research. One potential future direction is to further explore the mechanism of action of 2-(4-Methoxyphenyl)-4-pyrimidinamine and to develop new methods for synthesizing the compound. Additionally, further research into the potential applications of 2-(4-Methoxyphenyl)-4-pyrimidinamine in medicinal chemistry is warranted, as it has been identified as a promising compound for its ability to modulate various biological processes. Additionally, further research into the potential of 2-(4-Methoxyphenyl)-4-pyrimidinamine to modulate the activity of certain hormones, such as adrenaline and cortisol, is warranted. Finally, further research into the potential of 2-(4-Methoxyphenyl)-4-pyrimidinamine to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins, is also warranted.

properties

IUPAC Name

2-(4-methoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHVMLMCXPCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-pyrimidinamine

Synthesis routes and methods

Procedure details

The above intermediate 2-(4-methoxyphenyl)-4-pyrimideneamine was prepared as follows: A slurry containing 81 g of 4-methoxybenzamidine hydrochloride, 24 g of sodium methoxide and 200 ml of methanol was stirred for 15 minutes, filtered and the filtrate concentrated in vacuo on a steam bath. To the residue was added β-ethoxyacrylonitrile (same as ethoxymethyleneacetonitrile) and the solution was heated at 100°-115° C. for 2 and 1/2 hours and poured into water. The solid was collected, washed with water, air-dried, and crystallized from ether-n-hexane to yield 85 g of 2-(4-methoxyphenyl)-4-pyrimidinamine, m.p. 102°-104° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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